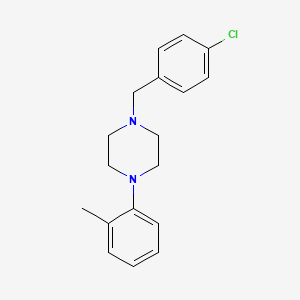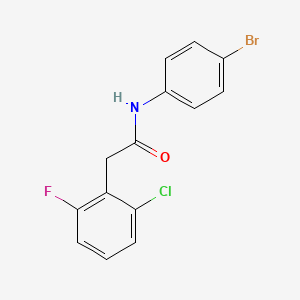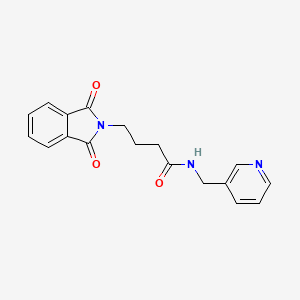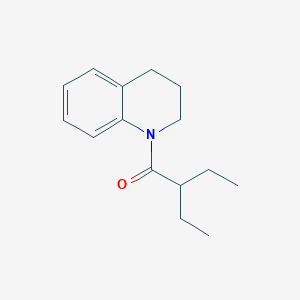
1-(4-chlorobenzyl)-4-(2-methylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorobenzyl)-4-(2-methylphenyl)piperazine (CBMP) is a chemical compound that belongs to the class of piperazine derivatives. CBMP has been studied for its potential therapeutic applications, particularly in the field of neuropsychopharmacology.
作用機序
The exact mechanism of action of 1-(4-chlorobenzyl)-4-(2-methylphenyl)piperazine is not fully understood, but it is thought to involve modulation of neurotransmitter systems in the brain. This compound has been shown to increase dopamine and serotonin release in certain brain regions, which may contribute to its anxiolytic and antidepressant effects. This compound has also been shown to interact with certain receptors in the brain, including the 5-HT1A receptor and the D2 receptor, which may be involved in its antipsychotic effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase levels of certain neurotransmitters, including dopamine and serotonin, in certain brain regions. This compound has also been shown to decrease levels of corticosterone, a stress hormone, in the blood. Additionally, this compound has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
実験室実験の利点と制限
1-(4-chlorobenzyl)-4-(2-methylphenyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. This compound has also been shown to have consistent effects in animal models, making it a reliable tool for studying neurotransmitter systems and potential therapeutic targets. However, this compound has some limitations for lab experiments. It has a relatively short half-life and may require multiple doses to achieve sustained effects. Additionally, this compound has not been extensively studied in humans, and its potential therapeutic applications in humans are not yet fully understood.
将来の方向性
There are several future directions for research on 1-(4-chlorobenzyl)-4-(2-methylphenyl)piperazine. One potential area of research is the development of this compound derivatives with improved pharmacological properties, such as longer half-lives or greater selectivity for certain receptors. Another area of research is the investigation of this compound's potential therapeutic applications in humans, particularly in the treatment of psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter systems in the brain.
合成法
1-(4-chlorobenzyl)-4-(2-methylphenyl)piperazine can be synthesized through a multi-step process involving the reaction of 4-chlorobenzyl chloride with 2-methylphenylpiperazine in the presence of a base. The resulting intermediate is then subjected to further reactions to yield this compound. The synthesis of this compound has been described in several research papers, and the process has been optimized to achieve high yields of the compound.
科学的研究の応用
1-(4-chlorobenzyl)-4-(2-methylphenyl)piperazine has been studied for its potential therapeutic applications, particularly in the field of neuropsychopharmacology. Several studies have investigated the effects of this compound on various neurotransmitter systems, including the dopamine, serotonin, and norepinephrine systems. This compound has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models, suggesting its potential as a therapeutic agent for psychiatric disorders.
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-(2-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2/c1-15-4-2-3-5-18(15)21-12-10-20(11-13-21)14-16-6-8-17(19)9-7-16/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDHJIOCBZKQSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diethyl 4-[4-(benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5709160.png)
![4-{[4-(benzyloxy)benzyl]amino}phenol](/img/structure/B5709161.png)



![4-bromo-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5709200.png)



![1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B5709217.png)

![N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5709234.png)
![3-bromo-N'-{[(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5709241.png)
